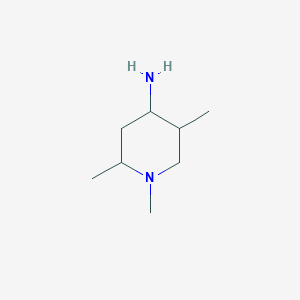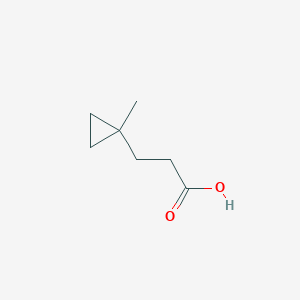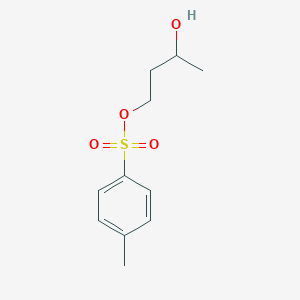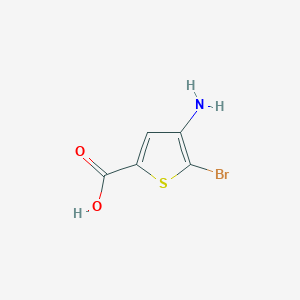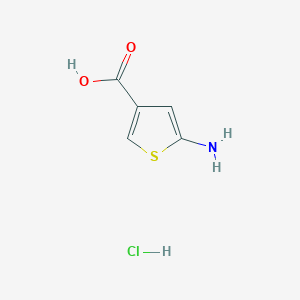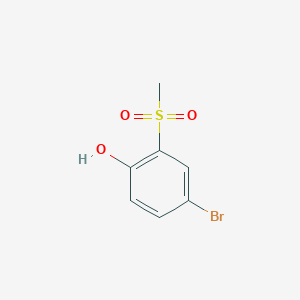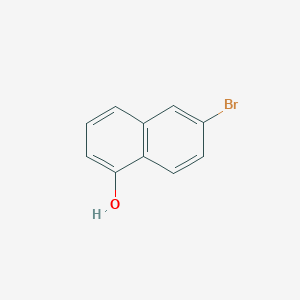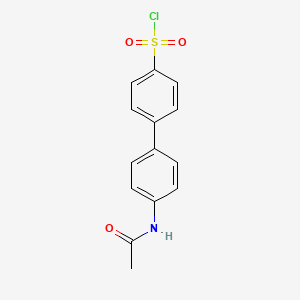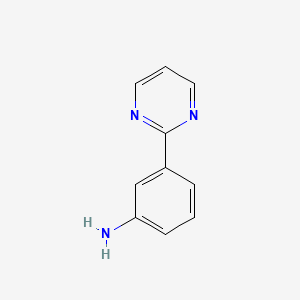
3-(Pyrimidin-2-yl)aniline
Übersicht
Beschreibung
3-(Pyrimidin-2-yl)aniline is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis. The pyrimidine moiety is a common structural motif found in many pharmaceuticals and biologically active molecules.
Synthesis Analysis
The synthesis of pyrimidin-2-yl derivatives, such as 3-(Pyrimidin-2-yl)aniline, often involves cross-coupling reactions. For instance, pyrimidin-2-yl sulfonates can be coupled with anilines to yield a variety of arylaminopyrimidines under mild conditions, providing good to excellent yields . This method demonstrates an efficient approach to functionalize the C2 position of pyrimidines, which is a key modification in the development of kinase inhibitors, as seen in the synthesis of 2-anilino pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidin-2-yl aniline derivatives is characterized by the presence of a pyrimidine ring attached to an aniline moiety. The orientation and electronic properties of these two rings can significantly influence the biological activity of the compound. For example, the crystal structure of 2-(4,6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide, a related compound, reveals a U-shaped conformation, which may be relevant for its interaction with biological targets .
Chemical Reactions Analysis
Pyrimidin-2-yl anilines can undergo various chemical reactions, including C-H bond amination and amidation, which are useful for further functionalization. The use of a pyrimidine directing group has been shown to facilitate the regioselective C-H amidation of aniline derivatives, leading to the synthesis of 1,2-diaminobenzenes and benzimidazoles . Additionally, the introduction of a pyridin-2-yl aniline directing group can promote C-H amination mediated by cupric acetate, allowing for the effective amination of benzamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Pyrimidin-2-yl)aniline derivatives are influenced by the substituents on the pyrimidine and aniline rings. These properties are crucial for the compound's solubility, stability, and reactivity, which in turn affect its potential as a pharmaceutical agent. For example, solubilizing substituents on the 2-anilino ring can increase the activity of kinase inhibitors . The molecular electrostatic potential (MEP) surface map and the calculated HOMO and LUMO energies can provide insights into the reactivity of these compounds .
Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions and Chemical Synthesis
3-(Pyrimidin-2-yl)aniline plays a crucial role in cross-coupling reactions. An efficient approach involves its combination with phenols and anilines to yield C2-aryloxy- and arylaminopyrimidines. This process leverages mild reaction conditions and yields products that could have broad applications in chemical synthesis and drug development (Quan et al., 2013).
Novel Compound Synthesis
In another application, the compound has been used in a domino reaction to produce substituted 1-(pyrimidin-4-yl)pyrazole and aniline. This showcases its utility in creating diverse chemical structures with potential applications in medicinal chemistry (Erkin & Ramsh, 2014).
Drug Design and Cancer Research
In the field of drug design, particularly for cancer treatment, pyrimidin-2-yl aniline derivatives have been synthesized and evaluated for their inhibitory activities against specific enzymes like Bcr-Abl. Some compounds have shown promising results as anticancer agents, indicating its significance in the development of new therapeutic drugs (Pan et al., 2014).
Antimicrobial Activity
The compound has also been explored for antimicrobial properties. For instance, pyrimidin-2-yl aniline derivatives have been identified as potential novel antimicrobial agents, especially against Gram-positive bacteria. This suggests its potential role in addressing antibiotic resistance challenges (Ali et al., 2003).
Chemical Structure and Properties Analysis
In crystallography, 3-(Pyrimidin-2-yl)aniline has been analyzed to understand its molecular structure and properties. Studies like these provide valuable insights into the compound's physical characteristics, which are essential for its application in various scientific fields (Li et al., 2007).
Safety And Hazards
“3-(Pyrimidin-2-yl)aniline” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if inhaled . Precautionary measures include using it only outdoors or in a well-ventilated area, avoiding breathing dust/fume/gas/mist/vapors/spray, and washing face, hands, and any exposed skin thoroughly after handling .
Zukünftige Richtungen
Research on pyrimidine derivatives, including “3-(Pyrimidin-2-yl)aniline”, is ongoing. These compounds have shown potential in various biological applications such as anti-microbial and cytotoxic activities . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
3-pyrimidin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCBKTKLGFLECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499004 | |
| Record name | 3-(Pyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-yl)aniline | |
CAS RN |
69491-56-1 | |
| Record name | 3-(Pyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



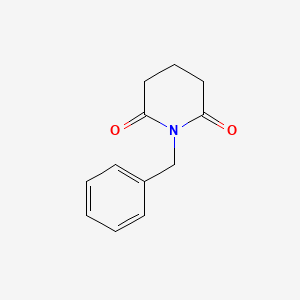
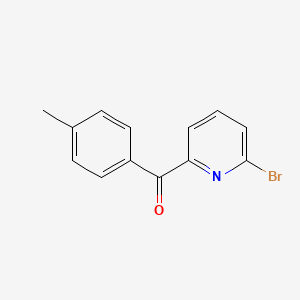
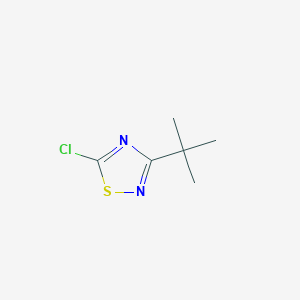
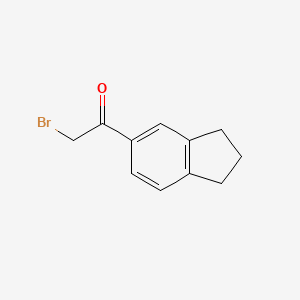
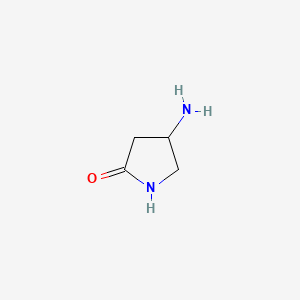
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)
